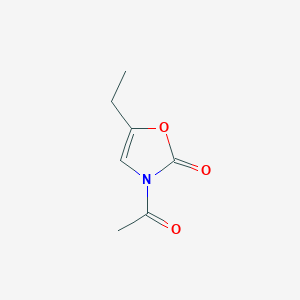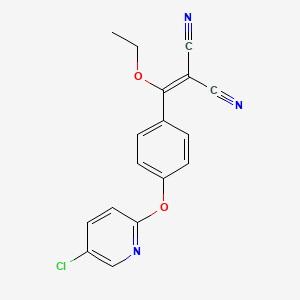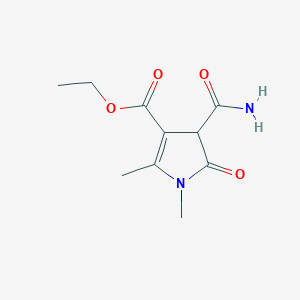![molecular formula C16H18ClNO2 B12864802 Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a biphenyl group attached to an aminopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Grignard reaction, where bromobenzene reacts with magnesium in the presence of anhydrous diethyl ether to form phenylmagnesium bromide.
Amination: The biphenyl intermediate undergoes amination to introduce the amino group. This can be achieved through a reductive amination reaction using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl carboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4’-bromomethylphenyl)benzoate: A compound with a similar biphenyl structure but different functional groups.
4’-Methylbiphenyl-4-carboxylic acid: Another biphenyl derivative with a carboxylic acid group instead of an amino group.
Uniqueness
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is unique due to the presence of both the biphenyl and aminopropanoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C16H18ClNO2 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1 |
Clave InChI |
BLABZWHCJOKQAD-XFULWGLBSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
SMILES canónico |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


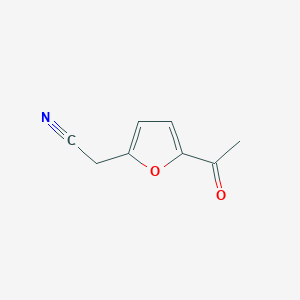
![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
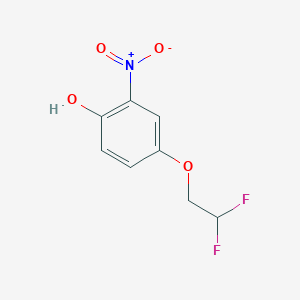
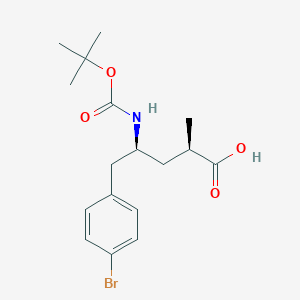
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
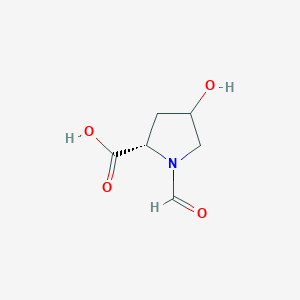

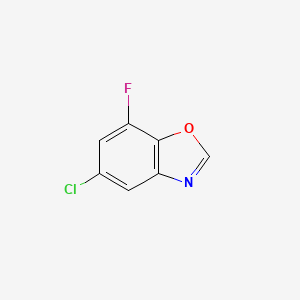
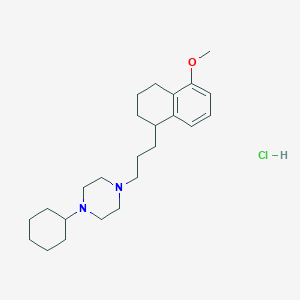
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
